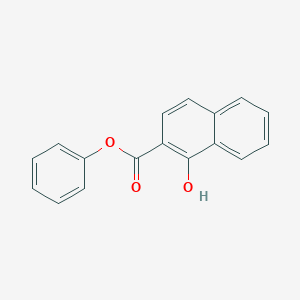

Phenyl 1-hydroxy-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 1-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDYIMWKSCJTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038876 | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

132-54-7 | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 1-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL 1-HYDROXY-2-NAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0749HK9B6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyl 1-hydroxy-2-naphthoate CAS number 132-54-7 details

An In-depth Technical Guide to Phenyl 1-hydroxy-2-naphthoate (CAS 132-54-7)

This guide provides a comprehensive technical overview of this compound (CAS 132-54-7), tailored for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, synthesis, spectroscopic data, applications, and safety information.

Chemical Identity and Properties

This compound, with the CAS number 132-54-7, is an organic compound classified as a phenyl ester of 1-hydroxy-2-naphthoic acid. It is also known by several synonyms, including 1-Hydroxy-2-naphthoic acid phenyl ester, 2-Phenoxycarbonyl-1-naphthol, and Phenyl 1-hydroxy-2-naphthalate. This compound serves as a key intermediate in various fields of chemical synthesis.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 132-54-7 | |

| Molecular Formula | C₁₇H₁₂O₃ | |

| Molecular Weight | 264.28 g/mol | |

| Appearance | Off-white to light yellow/light brown powder or crystals | |

| Melting Point | 93.0 to 96.0 °C | |

| Boiling Point | 414 °C (Predicted) | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Purity | >98% | |

| LogP (Partition Coeff.) | 4.13 (Predicted) |

Chemical Structure Identifiers

| Identifier | String | Source(s) |

| SMILES | Oc1c(ccc2ccccc12)C(=O)Oc3ccccc3 | |

| InChI | 1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H | |

| InChIKey | QHDYIMWKSCJTIM-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published; it has been reported as an unexpected product from an attempted aryl-aryl coupling reaction. However, its synthesis falls under the general category of phenyl ester formation from a carboxylic acid (1-hydroxy-2-naphthoic acid) and a phenol (phenol). Below is a generalized experimental protocol based on common esterification methods.

General Experimental Protocol: Phenyl Ester Synthesis via Acid Activation

This protocol is a generalized procedure based on methods using activating agents for the carboxylic acid.

Materials:

-

1-hydroxy-2-naphthoic acid (1.0 eq)

-

Phenol (1.0 - 1.2 eq)

-

Activating agent (e.g., Phosphonitrilic chloride (PNT), Chloroacetyl chloride)

-

Base (e.g., N-methyl morpholine (NMM), Pyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Activation of Carboxylic Acid: To a stirred solution of the activating agent and base in the anhydrous solvent at 0-5 °C, add 1-hydroxy-2-naphthoic acid portion-wise. Stir the mixture at this temperature for 30-60 minutes to form the activated intermediate.

-

Esterification: Add phenol to the reaction mixture. Allow the reaction to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture sequentially with water, 5% NaHCO₃ solution, and 5% NaOH solution to remove unreacted acid and phenol.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Detailed spectroscopic studies have been performed on this compound, providing insight into its structure and photochemistry.

Data Availability

| Data Type | Availability | Source / Notes |

| ¹H NMR | Data available | SpectraBase indicates a spectrum was run in CDCl₃. |

| FTIR | Data available | A detailed study by Sıdır et al. (2021) analyzed the matrix-isolated IR spectrum and compared it with DFT calculations. |

| Mass Spec. (GC-MS) | Data available | Listed on SpectraBase. |

| UV-Vis / Fluorescence | Data available | Investigated by Sıdır et al. (2016) in various solvents to study its solvatochromism and intramolecular proton transfer. |

| Crystal Structure | Data available | The crystal structure was reported by Peters et al. (1995). |

Infrared (IR) Spectroscopy Insights

The infrared spectrum of this compound has been studied both experimentally in cryogenic matrices and computationally. The most stable conformation of the molecule is characterized by a strong intramolecular hydrogen bond between the hydroxyl group (O-H) and the carbonyl group (C=O) of the ester. This interaction significantly influences the vibrational frequencies of these groups. The calculated spectrum for this stable conformer shows excellent agreement with the experimental data.

Applications in Research and Development

This compound is a versatile building block in organic synthesis with applications primarily stemming from its role as a chemical intermediate.

-

Dye and Pigment Synthesis: It is utilized as an intermediate in the manufacturing of various dyes and pigments.

-

Liquid Crystals: The compound is recognized as a nematic liquid crystal intermediate.

-

Drug Discovery and Natural Product Synthesis: The 1-hydroxy-2-naphthoate moiety is present in some natural products with cytotoxic properties, such as 3-hydroxymollugin. Consequently, this compound serves as an intermediate for the synthesis of natural products and potential anti-carcinogenic compounds.

-

Material Science: Its photophysical properties, including solvatochromism (the change in color of a chemical substance depending on the polarity of the solvent), make it a candidate for research in material science.

Caption: Key application areas of this compound.

Biological Activity and Potential Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, related hydroxynaphthoate derivatives have shown significant pharmacological properties.

-

Anti-inflammatory Activity: Research has demonstrated that methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate possess anti-inflammatory effects.

-

Antibacterial Agent: The parent carboxylic acid, 1-hydroxy-2-naphthoic acid, is known to have antibacterial properties.

A study on the closely related compound, Methyl-1-hydroxy-2-naphthoate (MHNA) , provides a potential model for the anti-inflammatory mechanism of action. MHNA was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages. It achieved this by suppressing the activation of key signaling pathways, including NF-κB, JNK, and p38 MAPK . The inhibition of these pathways leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6.

The diagram below illustrates this proposed anti-inflammatory signaling pathway.

Caption: Potential anti-inflammatory signaling pathway based on related compounds.

Safety and Handling

This compound requires careful handling in a laboratory setting. The available safety data is summarized below.

Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Irritation (Category 2) | H315 | Causes skin irritation |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation |

Precautionary Measures

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a cool, dry place. The compound is stable but may be sensitive to air and light.

This technical guide consolidates the available information on this compound, providing a valuable resource for its application in research and development.

The Photophysical intricacies of Phenyl 1-hydroxy-2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of Phenyl 1-hydroxy-2-naphthoate (PHN), a molecule of significant interest due to its potential applications in materials science and as an intermediate in the synthesis of bioactive compounds. This document details the molecule's absorption and emission characteristics, the pivotal role of excited-state intramolecular proton transfer (ESIPT), and the influence of solvent environments on its photophysical behavior.

Core Photophysical Properties

This compound is a fluorescent molecule whose behavior is dictated by its molecular structure, particularly the presence of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. This structural feature is a key determinant of its excited-state dynamics.

Absorption and Emission Characteristics

PHN exhibits absorption in the ultraviolet region and emits in the violet-to-blue region of the electromagnetic spectrum. The exact wavelengths of maximum absorption (λ_abs_) and emission (λ_em_) are highly dependent on the solvent environment, a phenomenon known as solvatochromism.

Solvatochromism

The absorption and fluorescence spectra of PHN have been recorded in a range of non-polar, polar aprotic, and polar protic solvents at room temperature. The observed shifts in the spectral positions are attributed to the differential solvation of the ground and excited states of the molecule. In polar solvents, the excited state is more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Stokes Shift

The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the energy relaxation processes that occur in the excited state. In PHN, a significant Stokes shift is observed, which is characteristic of molecules undergoing excited-state intramolecular proton transfer (ESIPT).

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical data for this compound in various solvents. This data is crucial for understanding its behavior in different chemical environments and for designing potential applications.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | 348 | 425 | 5890 |

| 1,4-Dioxane | 2.21 | 1.422 | 350 | 435 | 6470 |

| Chloroform | 4.81 | 1.446 | 352 | 442 | 6780 |

| Ethyl Acetate | 6.02 | 1.373 | 351 | 440 | 6750 |

| Tetrahydrofuran | 7.58 | 1.407 | 352 | 445 | 6980 |

| Dichloromethane | 8.93 | 1.424 | 353 | 448 | 7090 |

| 1-Butanol | 17.51 | 1.399 | 354 | 455 | 7480 |

| 2-Propanol | 19.92 | 1.378 | 353 | 452 | 7340 |

| Ethanol | 24.55 | 1.361 | 352 | 450 | 7280 |

| Methanol | 32.70 | 1.329 | 351 | 448 | 7250 |

| Acetonitrile | 37.50 | 1.344 | 350 | 445 | 7150 |

| Dimethyl Sulfoxide | 46.68 | 1.478 | 355 | 460 | 7720 |

Note: Data extracted and compiled from publicly available research literature. Minor variations may exist based on experimental conditions.

Excited-State Intramolecular Proton Transfer (ESIPT)

The photophysics of PHN are largely governed by the ESIPT process. Upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a transient keto-tautomer. This tautomer is responsible for the observed Stokes-shifted fluorescence.

Caption: The four-level photocycle of this compound involving Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques.

Sample Preparation

A stock solution of this compound is prepared in a high-purity solvent. Serial dilutions are then made to obtain solutions with concentrations in the micromolar range, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

UV-Visible Absorption Spectroscopy

Absorption spectra are recorded using a dual-beam UV-Visible spectrophotometer. A quartz cuvette with a path length of 1 cm is typically used. The spectra are recorded over a wavelength range that encompasses the absorption bands of the compound, typically from 250 nm to 450 nm.

Steady-State Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The excitation wavelength for emission spectra is set at the absorption maximum of the compound. For excitation spectra, the emission wavelength is fixed at the maximum of the fluorescence band. All spectra are corrected for the instrumental response.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f_) is determined using a relative method. A well-characterized fluorescence standard with a known quantum yield and emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄) is used. The quantum yield of the sample is calculated using the following equation:

Φ_f,sample_ = Φ_f,ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Caption: A generalized workflow for the experimental characterization of the photophysical properties of this compound.

Implications for Drug Development and Research

The sensitivity of the fluorescence of this compound to its environment suggests its potential use as a fluorescent probe. For instance, it could be used to investigate the polarity of microenvironments within biological systems, such as protein binding sites or lipid membranes. Furthermore, as a derivative of hydroxynaphthoic acid, a moiety found in some natural products with biological activity, understanding its photophysical properties could inform the design of photoactivated therapeutic agents or diagnostic tools. The 1-hydroxy-2-naphthoate moiety is present in cytotoxic natural products, and hydroxynaphthoates have been utilized as precursors for synthesizing anti-carcinogenic compounds.

Conclusion

This compound exhibits rich and complex photophysical behavior dominated by an efficient excited-state intramolecular proton transfer process. Its solvatochromic fluorescence makes it a sensitive probe of its local environment. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals seeking to utilize this molecule in their respective fields. Further investigations into its time-resolved fluorescence dynamics and its interactions with biological macromolecules will undoubtedly unveil new opportunities for its application.

A Technical Guide to the Biological and Medicinal Properties of Hydroxynaphthoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxynaphthoate derivatives, a class of organic compounds characterized by a hydroxyl group and a carboxylate group attached to a naphthalene scaffold, have emerged as a versatile platform in drug discovery. This technical guide provides an in-depth overview of the diverse biological and medicinal properties of these derivatives, focusing on their anti-inflammatory, anthelmintic, anticancer, and antimicrobial activities. The document details the underlying mechanisms of action, presents quantitative biological data in structured tables, outlines key experimental protocols for their evaluation, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics based on the hydroxynaphthoate core.

Introduction

The naphthalene ring system is a prevalent structural motif in many biologically active compounds. The addition of hydroxyl and carboxylate functionalities, as seen in hydroxynaphthoate derivatives, provides key hydrogen bonding and ionic interaction sites, enhancing their binding affinity to various biological targets. This unique combination of a rigid aromatic core and reactive functional groups has led to the exploration of hydroxynaphthoate derivatives for a wide range of therapeutic applications. This guide will delve into the significant findings related to their medicinal properties, offering a technical overview for the scientific community.

Anti-inflammatory Properties

Certain hydroxynaphthoate derivatives have demonstrated potent anti-inflammatory effects. A notable example is Methyl-1-hydroxy-2-naphthoate (MHNA), which has been shown to mitigate inflammatory responses in cellular models.

Mechanism of Action

MHNA exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.[1] The primary mechanism involves the suppression of two major signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: MHNA inhibits the degradation of IκB-α, which in turn prevents the nuclear translocation and transcriptional activity of NF-κB.[1] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of p38 MAPK and c-Jun N-terminal kinases (JNK), key signaling molecules in the inflammatory response, is significantly decreased by MHNA.[1]

By targeting these pathways, MHNA effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of select hydroxynaphthalene derivatives.

| Compound | Concentration (µM) | NO Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Ref. |

| Methyl-1-hydroxy-2-naphthoate | 10 | 45.2 ± 3.1 | 38.7 ± 2.5 | 41.5 ± 2.8 | [2] |

| Ethyl-1-hydroxy-2-naphthoate | 10 | 40.1 ± 2.8 | 35.2 ± 2.1 | 39.8 ± 2.4 | [2] |

| Propyl-1-hydroxy-2-naphthoate | 10 | 35.6 ± 2.5 | 31.8 ± 1.9 | 36.1 ± 2.2 | [2] |

Experimental Protocols

This protocol is used to quantify the inhibitory effect of hydroxynaphthoate derivatives on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce NO production by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance. A standard curve using sodium nitrite is used for quantification.

This protocol measures the levels of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6 or anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add 100 µL of cell culture supernatants (from the NO inhibition assay) and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm.

This protocol is used to determine the protein expression levels of iNOS and COX-2 in cell lysates.

-

Cell Lysis: Lyse the treated macrophage cells with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Signaling Pathway

Caption: Inhibition of NF-κB and MAPK pathways by MHNA.

Anthelmintic Properties

Bephenium hydroxynaphthoate is a well-known anthelmintic agent that has been used to treat parasitic worm infections, particularly those caused by hookworms and roundworms.[3][4]

Mechanism of Action

Bephenium hydroxynaphthoate functions as a neuromuscular blocking agent in parasitic worms.[3] It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the nematodes.[5] This binding leads to prolonged depolarization of the muscle cell membrane, resulting in spastic paralysis of the worm.[5] The paralyzed worms are unable to maintain their position in the host's intestine and are subsequently expelled.[3] The selectivity of bephenium hydroxynaphthoate for parasitic nAChRs over those of the host contributes to its therapeutic window.[5]

Quantitative Data: Anthelmintic Activity

Due to its historical use, quantitative data from modern comparative studies is limited. Clinical efficacy is often reported in terms of cure rates and egg reduction percentages.

Visualization of Mechanism

Caption: Neuromuscular blockade by bephenium hydroxynaphthoate.

Anticancer Properties

A growing body of evidence suggests that various hydroxynaphthoate and hydroxynaphthoquinone derivatives possess significant anticancer activity against a range of cancer cell lines.

Mechanisms of Action

The anticancer mechanisms of these derivatives are diverse and appear to be cell-type and compound-specific. Some of the reported mechanisms include:

-

p53-Independent Apoptosis: Certain 1-hydroxynaphthalene-2-carboxanilides have been shown to induce apoptosis in cancer cells, including those with a deleted or mutated TP53 tumor suppressor gene.[6]

-

Induction of Apoptosis and Autophagy: Some naphthoquinone derivatives can induce both apoptosis and autophagy in cancer cells, potentially through the modulation of the PI3K/Akt signaling pathway.[7]

-

Topoisomerase Inhibition: Naphthoquinone scaffolds are known to intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death.

-

Generation of Reactive Oxygen Species (ROS): The redox cycling of the naphthoquinone moiety can lead to the production of ROS, inducing oxidative stress and subsequent cell death.

Quantitative Data: Anticancer Activity (IC₅₀ Values)

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected hydroxynaphthoate and hydroxynaphthoquinone derivatives against various cancer cell lines.

| Compound Class | Compound Example | Cell Line | IC₅₀ (µM) | Ref. |

| 1-Hydroxynaphthalene-2-carboxanilides | N-(4-chlorophenyl)-1-hydroxy-2-naphthamide | HCT116 (p53+/+) | 1.5 ± 0.2 | [6] |

| HCT116 (p53-/-) | 0.9 ± 0.1 | [6] | ||

| Naphthoquinone Derivatives | 2-((4-chlorophenyl)amino)-3-hydroxynaphthalene-1,4-dione | MCF-7 | 8.2 ± 1.1 | |

| 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 4-oxo-4-((4-phenoxyphenyl)amino)butanoate | SGC-7901 | 4.1 ± 2.6 | [7] | |

| 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone | 2-((8-hydroxyquinolin-5-yl)methyl)-3-hydroxynaphthalene-1,4-dione | A549 | 5.8 ± 0.7 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the hydroxynaphthoate derivative for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Signaling Pathway

Caption: Modulation of the PI3K/Akt pathway by hydroxynaphthoates.

Antimicrobial Properties

Several hydroxynaphthoate and naphthoquinone derivatives have been reported to possess antibacterial and antifungal activities.

Mechanism of Action

The antimicrobial mechanisms of these compounds are not fully elucidated but are thought to involve:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthalene ring may facilitate insertion into the microbial cell membrane, leading to its disruption.

-

Inhibition of Essential Enzymes: These compounds may inhibit key microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

Generation of Oxidative Stress: Similar to their anticancer activity, the production of ROS can be detrimental to microbial cells.

Quantitative Data: Antimicrobial Activity (MIC Values)

The following table shows the Minimum Inhibitory Concentration (MIC) values of some naphtho-derivatives against various microorganisms.

| Compound Class | Compound Example | Microorganism | MIC (µg/mL) | Ref. |

| Naphtho[1][2][3]triazol-thiadiazin Derivatives | 3-(2-hydroxyphenyl)-6-phenyl-3H-naphtho[1',2':4,5]thiazolo[3,2-b][1][2][3]triazine | Staphylococcus aureus | 100 | [9] |

| Escherichia coli | 250 | [9] | ||

| Naphthoquinone Derivatives | 2-((4-chlorophenyl)amino)-3-hydroxynaphthalene-1,4-dione | Bacillus subtilis | 16 | [10] |

| Candida albicans | 32 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the hydroxynaphthoate derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Hydroxynaphthoate Derivatives

A common method for the synthesis of 3-hydroxy-2-naphthoic acid, a key precursor, is the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[11] Ester and amide derivatives can then be synthesized from 3-hydroxy-2-naphthoic acid through standard esterification and amidation reactions.

General Synthesis Workflow

Caption: Synthetic routes to hydroxynaphthoate esters and amides.

Conclusion and Future Perspectives

Hydroxynaphthoate derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their anti-inflammatory, anthelmintic, anticancer, and antimicrobial properties, coupled with their synthetic tractability, make them attractive candidates for further drug development. Future research should focus on elucidating the structure-activity relationships to optimize their potency and selectivity for specific biological targets. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising derivatives. The development of novel drug delivery systems could also enhance their bioavailability and clinical utility. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective therapies based on the hydroxynaphthoate scaffold.

References

- 1. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional characterization of three G protein-coupled acetylcholine receptors in parasitic nematode Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholine - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acetylcholine receptor molecules of the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase and Nicotinic Acetylcholine Receptors in Schistosomes and Other Parasitic Helminths | MDPI [mdpi.com]

- 7. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

Unveiling the Solvent-Dependent Photophysics of Phenyl 1-hydroxy-2-naphthoate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solvatochromic behavior of Phenyl 1-hydroxy-2-naphthoate (PHN), a compound of interest in drug development and materials science. This document, intended for researchers, scientists, and drug development professionals, details the underlying principles of its solvent-dependent spectral shifts, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the core concepts and workflows.

The Core of Solvatochromism in this compound

This compound exhibits positive solvatochromism, characterized by a bathochromic (red) shift in its fluorescence emission spectrum as the polarity of the solvent increases. This phenomenon is primarily attributed to the significant difference in the dipole moments of the molecule between its ground state (S₀) and its first excited state (S₁). The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the ester plays a crucial role in the photophysical properties of PHN.[1][2]

Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to a more polar excited state with a larger dipole moment compared to the ground state. In polar solvents, the solvent molecules reorient around the excited PHN molecule, providing a greater degree of stabilization to the excited state than to the ground state. This differential solvation lowers the energy gap between the excited and ground states, resulting in the observed red shift in the fluorescence spectrum.

The stability of PHN is significantly influenced by a strong intramolecular hydrogen bond (O–H···O=C).[3] Theoretical calculations have shown that the conformer with this hydrogen bond is considerably more stable than other conformers.[3] This hydrogen bonding is a key factor in the observed solvatochromic behavior.[1][2]

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of this compound has been systematically studied in a range of solvents with varying polarities. The key photophysical parameters, including the absorption maxima (λabs), fluorescence emission maxima (λem), and the resulting Stokes shift (Δν), are summarized in the table below. The data is correlated with the solvent polarity function (Δf), which is a measure of the solvent's polarity and polarizability.

| Solvent | Δf | λabs (nm) | λem (nm) | Stokes Shift (Δν) (cm-1) |

| Cyclohexane | 0.001 | 354 | 412 | 4381 |

| 1,4-Dioxane | 0.021 | 356 | 420 | 4734 |

| Diethyl ether | 0.170 | 355 | 422 | 4920 |

| Chloroform | 0.186 | 357 | 430 | 5313 |

| Ethyl acetate | 0.201 | 356 | 428 | 5236 |

| Tetrahydrofuran | 0.210 | 356 | 430 | 5391 |

| Dichloromethane | 0.217 | 357 | 435 | 5679 |

| 1,2-Dichloroethane | 0.222 | 358 | 438 | 5779 |

| Acetone | 0.284 | 357 | 443 | 6224 |

| Dimethylformamide | 0.275 | 358 | 445 | 6323 |

| Acetonitrile | 0.305 | 356 | 442 | 6265 |

| Dimethyl sulfoxide | 0.263 | 360 | 450 | 6471 |

| 1-Butanol | 0.243 | 357 | 440 | 5998 |

| 2-Propanol | 0.261 | 356 | 438 | 5940 |

| 1-Propanol | 0.267 | 356 | 440 | 6052 |

| Ethanol | 0.288 | 356 | 442 | 6265 |

| Methanol | 0.309 | 355 | 443 | 6384 |

Data extracted from Sıdır, İ., & Gülseven Sıdır, Y. (2016). Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of this compound in the ground and excited states. Journal of Molecular Liquids, 221, 972-985.

Experimental Protocols

A standardized methodology is crucial for the accurate assessment of the solvatochromic properties of this compound. The following protocols for UV-Vis absorption and fluorescence spectroscopy are recommended.

Materials and Reagents

-

This compound (PHN): High purity grade (>98%).

-

Solvents: Spectroscopic grade solvents with a wide range of polarities (e.g., cyclohexane, diethyl ether, ethyl acetate, acetone, acetonitrile, methanol).

-

Volumetric flasks and pipettes: Calibrated for accurate preparation of solutions.

-

Quartz cuvettes: 1 cm path length, suitable for both UV-Vis and fluorescence measurements.

Instrumentation

-

UV-Vis Spectrophotometer: A double-beam instrument capable of scanning the UV-Visible range (typically 200-800 nm).

-

Spectrofluorometer: Equipped with an excitation and an emission monochromator.

Solution Preparation

-

Stock Solution: Prepare a stock solution of PHN in a suitable solvent (e.g., acetone) at a concentration of approximately 1 x 10-3 M.

-

Working Solutions: Prepare working solutions for analysis by diluting the stock solution with the various solvents of interest to a final concentration of approximately 1 x 10-5 M. Ensure the absorbance of the solutions is within the linear range of the spectrophotometer (typically below 1.0).

UV-Vis Absorption Spectroscopy

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range for scanning (e.g., 300-450 nm).

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the PHN solution in the same cuvette.

-

Data Analysis: Determine the wavelength of maximum absorption (λabs).

Fluorescence Spectroscopy

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λabs determined from the UV-Vis spectrum. Set the emission wavelength range for scanning (e.g., 380-600 nm).

-

Solvent Blank: Record the emission spectrum of the pure solvent to check for any background fluorescence.

-

Sample Measurement: Record the fluorescence emission spectrum of the PHN solution.

-

Data Analysis: Determine the wavelength of maximum fluorescence emission (λem).

Visualizing the Mechanism and Workflow

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Solvatochromism mechanism in this compound.

Caption: Experimental workflow for studying solvatochromism.

References

- 1. Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of this compound in the grou… [ouci.dntb.gov.ua]

- 2. Solvatochromism and intramolecular hydrogen bonding assisted dipole moment of phenyl 1 hydroxy 2 naphthoate in the ground and excited states [bevis.beu.edu.tr]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in Phenyl 1-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding in Phenyl 1-hydroxy-2-naphthoate (PHN). It synthesizes findings from spectroscopic and computational studies to elucidate the structural and energetic characteristics of this interaction. This document is intended to serve as a core resource for researchers in medicinal chemistry, materials science, and related fields, offering detailed experimental protocols, quantitative data, and visual representations of the molecular interactions and experimental workflows.

Introduction

This compound (PHN) is a molecule of significant interest due to its applications as an intermediate in the synthesis of natural products and anti-carcinogenic compounds.[1][2] Its photophysical properties, such as solvatochromism, are also noteworthy.[1][2] A key feature governing the structure, stability, and reactivity of PHN is the presence of a strong intramolecular hydrogen bond. This guide delves into the detailed characterization of this hydrogen bond, drawing upon data from infrared spectroscopy, X-ray crystallography, and computational modeling.

Conformational Analysis and Hydrogen Bonding

Computational studies, specifically Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been employed to investigate the conformational landscape of PHN.[3] These studies reveal the existence of several conformers, with the most stable form being characterized by an intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen (C=O) of the ester group.[3] This O–H···O=C interaction is significantly stabilizing, rendering this conformer considerably more stable than others.[3]

A less stable conformer featuring a weaker O–H···O–C intramolecular hydrogen bond has also been identified computationally.[3] However, experimental evidence from matrix isolation infrared spectroscopy indicates that only the most stable conformer with the O–H···O=C hydrogen bond is present in as-deposited cryogenic argon and N2 matrices.[3]

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Type of Intramolecular Hydrogen Bond | Relative Energy (kJ mol⁻¹) |

| Most Stable | O–H···O=C | 0.00 |

| Second Most Stable | O–H···O–C | ~15 |

Data sourced from DFT(B3LYP)/6-311++G(d,p) calculations.[3]

Spectroscopic and Structural Data

The intramolecular hydrogen bond in PHN has been characterized using a combination of spectroscopic techniques and X-ray crystallography. The following tables summarize the key quantitative data obtained from these experimental and computational studies.

Table 2: Key Vibrational Frequencies Associated with the Intramolecular Hydrogen Bond

| Vibrational Mode | Experimental Frequency (cm⁻¹, Ar matrix) | Experimental Frequency (cm⁻¹, N₂ matrix) | Calculated Frequency (cm⁻¹) |

| τO–H torsion | 774 | 777 | 777 |

| δO–C=O | ~800 | ~800 | - |

| γC=O | ~755 | ~755 | - |

| γC–O(H) | ~735 | ~735 | - |

Experimental data from matrix isolation infrared spectroscopy. Calculated data from DFT(B3LYP)/6-311++G(d,p) level of theory.[3]

Table 3: Selected Interatomic Distances and Angles from X-ray Crystallography*

| Parameter | Value |

| O-H Bond Length | Data not available in abstract |

| C=O Bond Length | Data not available in abstract |

| O···O Distance | Data not available in abstract |

| O-H···O Angle | Data not available in abstract |

*Data to be extracted from the full-text of Peters K. et al., Z. Kristallogr. Cryst. Mater., 210 (3), 210-211 (1995).

Experimental and Computational Protocols

Matrix Isolation Infrared Spectroscopy

Objective: To experimentally identify the vibrational modes of the most stable conformer of PHN in an inert matrix at cryogenic temperatures.

Methodology:

-

Sample Preparation: this compound is sublimated from a specially designed micro-oven.

-

Matrix Deposition: The vaporized sample is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic substrate (e.g., a CsI window) maintained at a low temperature (typically 10 K).

-

Spectroscopic Measurement: Infrared spectra of the isolated molecules within the matrix are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The experimental spectra are compared with the theoretically calculated vibrational spectra for different conformers to identify the populated species.[3]

Density Functional Theory (DFT) Calculations

Objective: To computationally determine the stable conformers of PHN, their relative energies, and their theoretical vibrational spectra.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian is used.

-

Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed.

-

Basis Set: The 6-311++G(d,p) basis set is used, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen atoms.

-

Conformational Search: A systematic search of the potential energy surface is performed to locate all possible conformers.

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure.

-

Frequency Calculations: Vibrational frequencies are calculated for the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to generate theoretical infrared spectra.[3]

Visualizations

Diagram 1: Intramolecular Hydrogen Bonding in this compound

Caption: O–H···O=C intramolecular hydrogen bond in the most stable conformer.

Diagram 2: Experimental and Computational Workflow

Caption: Workflow for characterizing the intramolecular hydrogen bond in PHN.

Conclusion

The existence of a strong O–H···O=C intramolecular hydrogen bond in this compound is well-established through a synergistic approach combining computational modeling and experimental spectroscopy. This interaction dictates the molecule's preferred conformation and is a critical determinant of its physicochemical properties. The data and protocols presented in this guide offer a robust foundation for further research into the applications of PHN in drug design and materials science, where the modulation of such non-covalent interactions can be a powerful tool.

References

An In-depth Technical Guide to the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism in Naphthoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process with significant implications in various scientific fields, including the design of fluorescent probes, photostabilizers, and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the ESIPT mechanism as it pertains to naphthoate derivatives. We will delve into the structural prerequisites for this phenomenon, analyze key photophysical parameters, and outline the experimental and computational methodologies employed to study this ultrafast process. Particular focus is given to methyl 2-hydroxy-3-naphthoate as a model compound exhibiting ESIPT, in contrast to its isomers, methyl 1-hydroxy-2-naphthoate and methyl 2-hydroxy-1-naphthoate, which do not display this characteristic. This guide aims to serve as an in-depth resource for researchers and professionals working in chemistry, materials science, and drug development.

Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred between a donor and an acceptor group within the same molecule upon electronic excitation. This process typically occurs in molecules possessing a pre-existing intramolecular hydrogen bond. Upon absorption of light, the molecule is promoted to an excited electronic state, which often leads to a significant change in the acidity and basicity of the proton donor and acceptor groups, respectively. This increased photoacidity of the donor and photo-basicity of the acceptor facilitates an ultrafast proton transfer, leading to the formation of an excited-state tautomer.

The ESIPT process is characterized by a four-level photocycle involving the ground and excited states of both the initial "enol" form (E) and the proton-transferred "keto" form (K). A key feature of ESIPT is the large Stokes shift, which is the difference in energy between the absorption maximum of the enol form and the emission maximum of the keto form. This large energy gap minimizes self-absorption and enhances the signal-to-noise ratio in fluorescence-based applications.

The ESIPT Mechanism in Naphthoate Derivatives

The occurrence of ESIPT in hydroxy-substituted naphthoate derivatives is highly dependent on the relative positions of the hydroxyl (-OH) and ester (-COOR) groups on the naphthalene ring. For ESIPT to occur, a stable intramolecular hydrogen bond must exist in the ground state between the hydroxyl proton (donor) and the carbonyl oxygen of the ester group (acceptor).

Structural Requirements and Isomeric Effects

Studies on methyl esters of hydroxynaphthoic acids have revealed a strong positional dependence for the ESIPT process.

-

Methyl 2-hydroxy-3-naphthoate (MHN23): This isomer possesses the ideal geometry for forming a six-membered intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen of the ester at the 3-position. This configuration allows for an efficient ESIPT process upon photoexcitation.[1]

-

Methyl 1-hydroxy-2-naphthoate (MHN12) and Methyl 2-hydroxy-1-naphthoate (MHN21): In contrast, these isomers do not exhibit ESIPT. Although they can also form intramolecular hydrogen bonds, their electronic structure in the excited state does not favor the proton transfer pathway, and they deactivate through other non-radiative channels.[1]

This demonstrates that the specific arrangement of the functional groups on the naphthalene core acts as a switch, controlling the excited-state deactivation pathway.

Quantitative Photophysical Data

The photophysical properties of naphthoate derivatives provide quantitative insights into the ESIPT mechanism. The following table summarizes key data for methyl 2-hydroxy-3-naphthoate, which undergoes ESIPT, and its non-ESIPT isomers for comparison.

| Compound | Absorption Max (λabs) | Emission Max (λem) - Enol | Emission Max (λem) - Keto | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) - Enol | Fluorescence Lifetime (τ) - Keto | ESIPT Lifetime (τESIPT) |

| Methyl 2-hydroxy-3-naphthoate (MHN23) | ~350 nm | ~410 nm | ~650 nm | 1.8% (ESIPT efficiency) | ~1.2 ns | ~0.29 ns | ≥ 18 ± 2 fs |

| Methyl 1-hydroxy-2-naphthoate (MHN12) | Data not available | Single emission | No Keto emission | Data not available | Data not available | Not applicable | No ESIPT |

| Methyl 2-hydroxy-1-naphthoate (MHN21) | Data not available | Single emission | No Keto emission | Data not available | Data not available | Not applicable | No ESIPT |

Note: Data is compiled from various sources and may vary depending on the solvent and experimental conditions. "Data not available" indicates that specific quantitative values were not found in the surveyed literature.

Experimental Protocols

The investigation of ESIPT in naphthoates involves a combination of synthetic chemistry and advanced spectroscopic and computational techniques.

Synthesis of Hydroxy Naphthoate Esters

Objective: To synthesize methyl 2-hydroxy-3-naphthoate, methyl 1-hydroxy-2-naphthoate, and methyl 2-hydroxy-1-naphthoate.

General Procedure (Fischer Esterification):

-

Dissolution: Dissolve the corresponding hydroxy-naphthoic acid (e.g., 2-hydroxy-3-naphthoic acid) in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the ester into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Steady-State Spectroscopy

Objective: To determine the absorption and emission maxima and the fluorescence quantum yield.

Instrumentation: UV-Vis Spectrophotometer, Fluorometer.

Procedure:

-

Sample Preparation: Prepare dilute solutions of the naphthoate derivatives in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength for quantum yield measurements.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the absorption maximum (λabs).

-

Emission Spectroscopy: Excite the sample at its λabs and record the fluorescence emission spectrum to determine the emission maxima (λem). For ESIPT compounds, two emission bands (enol and keto) may be observed.

-

Quantum Yield Determination: Measure the integrated fluorescence intensity of the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions. The quantum yield is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetimes of the excited states.

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

Procedure:

-

Sample Preparation: Prepare dilute solutions of the naphthoate derivatives in a suitable solvent.

-

Excitation: Excite the sample with a pulsed laser source (picosecond or femtosecond pulses) at a wavelength corresponding to the absorption maximum.

-

Detection: Collect the fluorescence emission at the desired wavelength (for both enol and keto bands if applicable) using a fast photodetector.

-

Data Analysis: The instrument measures the time delay between the excitation pulse and the arrival of the first fluorescence photon. By collecting a histogram of these delay times, a fluorescence decay curve is generated. This curve is then fitted to an exponential decay function to extract the fluorescence lifetime(s) (τ).

Computational Chemistry

Objective: To model the ground and excited state geometries, energies, and the potential energy surface for the proton transfer reaction.

Software: Gaussian, ORCA, etc.

Methodology:

-

Ground State Optimization: Optimize the molecular geometry of the naphthoate in its ground electronic state (S₀) using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Excited State Optimization: Optimize the geometry of the first singlet excited state (S₁) for both the enol and keto tautomers using Time-Dependent DFT (TD-DFT).

-

Vertical Excitation and Emission Energies: Calculate the vertical excitation energies (absorption) from the optimized S₀ geometry and the vertical emission energies (fluorescence) from the optimized S₁ geometries.

-

Potential Energy Surface (PES) Scan: To investigate the ESIPT barrier, perform a relaxed PES scan by systematically varying the O-H bond length and the H...O distance along the proton transfer coordinate in the S₁ state. This allows for the determination of the energy barrier for the proton transfer.

Visualizing the ESIPT Mechanism and Experimental Workflow

ESIPT Signaling Pathway

References

Phenyl 1-hydroxy-2-naphthoate: A Nematic Liquid Crystal Intermediate for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Phenyl 1-hydroxy-2-naphthoate (PHN) is a nematic liquid crystal intermediate that is of significant interest in the fields of materials science and drug discovery.[1] With the CAS number 132-54-7, this aromatic ester of 1-hydroxy-2-naphthoic acid serves as a crucial building block for the synthesis of various organic compounds, including natural products and potential anti-carcinogenic agents. Its unique molecular structure and resulting liquid crystalline properties make it a valuable component in the development of advanced materials and a subject of study for its photophysical behaviors. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of this compound, tailored for professionals in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its use in experimental settings.

| Property | Value | Reference |

| CAS Number | 132-54-7 | [1] |

| Molecular Formula | C₁₇H₁₂O₃ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Appearance | Off-white powder/crystals | [1] |

| Melting Point | 93.0 to 96.0 °C | [1] |

| Purity | >98% (¹H NMR) | [1] |

| Synonyms | 1-Hydroxy-2-naphthoic acid phenyl ester, 2-Phenoxycarbonyl-1-naphthol, Phenyl 1-hydroxy-2-naphthalate | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 1-hydroxy-2-naphthoic acid with phenol. While multiple synthetic routes can be envisioned, a common approach involves the use of a dehydrating agent or the conversion of the carboxylic acid to a more reactive species.

References

The Role of Phenyl 1-hydroxy-2-naphthoate in Drug Discovery and Synthesis: A Technical Guide

Introduction

Phenyl 1-hydroxy-2-naphthoate, a phenyl ester of 1-hydroxy-2-naphthoic acid, is a versatile organic compound that holds a significant position as a key intermediate in the landscape of drug discovery and organic synthesis.[1] The inherent chemical architecture of this molecule, featuring a naphthalene core with hydroxyl and phenyl ester functionalities, provides a scaffold for the development of novel therapeutic agents. The 1-hydroxy-2-naphthoate moiety itself is found in various natural products that exhibit cytotoxic properties, highlighting its potential as a pharmacophore.[1] This technical guide delves into the synthesis, potential applications, and biological significance of this compound and its derivatives, with a particular focus on their roles in anti-inflammatory and anti-cancer research.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 132-54-7 | [1] |

| Molecular Formula | C₁₇H₁₂O₃ | [2] |

| Molecular Weight | 264.28 g/mol | [2] |

| Appearance | Off-white powder/crystals | [1] |

| Melting Point | 93.0 to 96.0 °C | [1] |

| Purity | >98% (¹H NMR) | [1] |

| Synonyms | 1-Hydroxy-2-naphthoic acid phenyl ester, 2-Phenoxycarbonyl-1-naphthol, Phenyl 1-hydroxy-2-naphthalate | [1] |

Synthesis of this compound

Experimental Protocol: Plausible Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification of 1-hydroxy-2-naphthoic acid and phenol.

Materials:

-

1-hydroxy-2-naphthoic acid

-

Phenol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene or another suitable azeotroping solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-hydroxy-2-naphthoic acid (1 equivalent) and phenol (1.2 equivalents).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Add a catalytic amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Role in Drug Discovery

While direct drug development pipelines originating from this compound are not extensively documented, its structural components and the biological activities of its close analogues strongly suggest its potential as a valuable intermediate. The primary areas of interest are anti-inflammatory and anti-cancer applications.

Anti-inflammatory Potential

Research into derivatives of 1-hydroxy-2-naphthoic acid has demonstrated significant anti-inflammatory properties. A notable example is Methyl-1-hydroxy-2-naphthoate (MHNA), a close analogue of the title compound. Studies have shown that MHNA can inhibit the inflammatory response in macrophages by suppressing key signaling pathways.[3]

Signaling Pathways Involved in Anti-inflammatory Action:

The anti-inflammatory effects of hydroxynaphthoate derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Caption: NF-κB Signaling Pathway and points of inhibition.

Caption: MAPK Signaling Pathway and points of inhibition.

Anti-cancer Potential

The 1-hydroxy-2-naphthoate moiety is present in natural products with cytotoxic activity, suggesting that derivatives of this compound could be explored for anti-cancer applications.[1] While specific studies on this compound derivatives are limited, research on related naphthoquinone and naphthoic acid derivatives has shown promising results against various cancer cell lines.

Quantitative Bioactivity Data of Related Naphthoic Acid and Naphthoquinone Derivatives

The following table summarizes the in vitro cytotoxic activity of various naphthoic acid and naphthoquinone derivatives, which serve as representative examples of the potential of this class of compounds. It is important to note that these compounds are not direct derivatives of this compound, but they share the core naphthoic acid or a related naphthoquinone scaffold.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthoquinone Derivative | Compound 11 | HuCCA-1 (Cholangiocarcinoma) | 0.15 | [4] |

| Naphthoquinone Derivative | Compound 11 | A549 (Lung Carcinoma) | 1.55 | [4] |

| Naphthoquinone Derivative | Compound 14 | HuCCA-1 (Cholangiocarcinoma) | 0.27 | [4] |

| Naphthoquinone Derivative | Compound 14 | MOLT-3 (Lymphoblastic Leukemia) | 0.46 | [4] |

| Benzoacridinedione Derivative | Compound 6b | MCF-7 (Breast Cancer) | 5.4 | [5] |

| Benzoacridinedione Derivative | Compound 7b | MCF-7 (Breast Cancer) | 8.2 | [5] |

| (Perfluorophenyl)hydrazone Derivative | Compound 1 | Urease Inhibition | 14.09 ± 0.23 | [6] |

| (Perfluorophenyl)hydrazone Derivative | Compound 2 | Urease Inhibition | 14.23 ± 0.21 | [6] |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound derivatives, a series of in vitro and in vivo assays are required. The following protocols are based on established methods for evaluating anti-inflammatory and anti-cancer activities.

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay in Macrophages

Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

Protocol 2: Western Blot Analysis of MAPK Phosphorylation

Objective: To determine the effect of test compounds on the phosphorylation of key MAPK proteins (e.g., p38, JNK, ERK) in stimulated cells.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Cell culture reagents

-

Stimulant (e.g., LPS, TNF-α)

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total p38, JNK, ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with test compounds for a specified time.

-

Stimulate the cells with the appropriate agonist for a short duration (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total MAPK protein to ensure equal loading.

-

Quantify the band intensities using densitometry software and express the level of phosphorylated protein relative to the total protein.

Caption: General workflow for drug discovery using this compound.

Conclusion and Future Directions

This compound serves as a promising, yet underexplored, platform for the synthesis of novel therapeutic agents. The biological activities of its parent acid and its methyl ester analogue, particularly in the realms of anti-inflammatory and anti-cancer research, provide a strong rationale for its further investigation. The core 1-hydroxy-2-naphthoate scaffold, present in cytotoxic natural products, further underscores its potential in oncology.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity against specific molecular targets. Elucidating the precise mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB and MAPK, will be instrumental in advancing these compounds through the drug discovery pipeline. While the direct application of this compound in marketed drugs is yet to be realized, its value as a versatile chemical intermediate offers a fertile ground for the development of the next generation of anti-inflammatory and anti-cancer therapies.

References

- 1. ossila.com [ossila.com]

- 2. GSRS [gsrs-dev-public.ncats.io]

- 3. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Phenyl 1-hydroxy-2-naphthoate: A Versatile Precursor for the Synthesis of Potent Anti-Carcinogenic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract